N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide
Description
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide is a heterocyclic compound featuring a fused cyclopenta-thiazole core linked via a propanamide bridge to a 3,5-dimethyl-1,2-oxazole moiety. The compound’s structural elucidation likely employs techniques such as X-ray crystallography (via programs like SHELX ) and spectroscopic methods (NMR, IR, MS) .
Properties
Molecular Formula |
C14H17N3O2S |
|---|---|
Molecular Weight |
291.37 g/mol |
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide |
InChI |
InChI=1S/C14H17N3O2S/c1-8-10(9(2)19-17-8)6-7-13(18)16-14-15-11-4-3-5-12(11)20-14/h3-7H2,1-2H3,(H,15,16,18) |
InChI Key |
CKPKXWAPRMIZBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NC2=NC3=C(S2)CCC3 |
Origin of Product |
United States |
Biological Activity
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide is a complex organic compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, including its pharmacological properties and mechanisms of action.
- Molecular Formula : C18H20N4OS
- Molecular Weight : 370.43 g/mol
- CAS Number : 2060820-47-3
- Structure : The compound features a cyclopenta[d][1,3]thiazole ring and an oxazole moiety, which are known for their diverse biological activities.
Biological Activity
Research indicates that compounds containing thiazole and oxazole structures often exhibit significant biological activities. Below are key areas of biological activity associated with this compound:
1. Antimicrobial Activity
Studies have shown that thiazole derivatives can possess antibacterial properties. For instance, compounds similar to N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol) have demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .
2. Anticancer Properties
Thiazole and oxazole derivatives have been investigated for their anticancer potential. In vitro studies suggest that these compounds may induce apoptosis in cancer cells and inhibit tumor growth through various pathways .
3. Enzyme Inhibition
The compound is also noted for its potential as an enzyme inhibitor. Similar structures have been reported to inhibit acetylcholinesterase (AChE) and urease with significant efficacy . Such activities could make it a candidate for treating conditions like Alzheimer's disease or as an antibacterial agent targeting urease-producing pathogens.
The exact mechanism of action of this compound is not fully elucidated; however, it is believed to involve:
- Binding to Enzymes : The compound may interact with specific enzymes or receptors in the body, modulating their activity.
- Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells through the activation of caspases or other signaling molecules.
Case Studies
Several studies have highlighted the biological potential of compounds similar to N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol). For example:
- Antibacterial Study : A synthesized thiazole derivative exhibited IC50 values ranging from 0.63 µM to 6.28 µM against various bacterial strains . This suggests that modifications in the structure can lead to enhanced antibacterial activity.
- Anticancer Evaluation : Research on thiazole-based compounds has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF7 and HeLa .
Comparative Analysis
To better understand the biological activity of N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol), a comparison with similar compounds can be insightful:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Heterocyclic Core and Functional Groups
The target compound’s cyclopenta-thiazole-oxazole architecture is compared below with structurally related molecules from recent literature:
Table 1: Structural Comparison of Heterocyclic Compounds
Key Observations :
Pharmacological and Physicochemical Implications
Bioactivity Potential
- Thiazole-Oxazole Synergy : The combination of thiazole and oxazole rings in the target compound may enhance metabolic stability and receptor binding, similar to pharmacopeial thiazole derivatives in .
- Amide vs. Ureido Linkers : While the target’s propanamide group offers hydrolytic stability, ’s ureido linkages may provide stronger hydrogen-bonding interactions in biological systems.
Physicochemical Properties
- Solubility and Stability: The dimethyl-oxazole substituent likely improves lipophilicity compared to ’s polar nitro and cyano groups.
- Melting Points : reports a melting point of 243–245°C for its imidazo-pyridine derivative , suggesting that the target compound’s fused rings may similarly confer high thermal stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
